molecular formula C12H21NO4 B108726 Ethyl (R)-1-Boc-3-pyrrolidinecarboxylate CAS No. 1314419-65-2

Ethyl (R)-1-Boc-3-pyrrolidinecarboxylate

Cat. No. B108726
M. Wt: 243.3 g/mol
InChI Key: PKDQVUYUWUHNMG-SECBINFHSA-N
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Description

Ethyl (R)-1-Boc-3-pyrrolidinecarboxylate is a compound of interest in the field of organic chemistry, particularly in the synthesis of pyrrolidine derivatives. The compound is characterized by the presence of a pyrrolidine ring, a Boc-protected amine, and an ethyl ester group. The Boc group (tert-butoxycarbonyl) is a common protecting group for amines in organic synthesis, allowing for selective reactions to occur elsewhere in the molecule without affecting the amine functionality.

Synthesis Analysis

The synthesis of related pyrrolidine derivatives often involves the use of chiral organolithium reagents, as described in the synthesis of (R)-N-Boc-2-(2-hydroxyethyl)pyrrolidine, which is achieved through the ring opening of ethylene oxide by a homochiral carbanion derived from sparteine-mediated asymmetric deprotonative lithiation of 1-Boc-pyrrolidine . This method showcases the importance of chiral auxiliaries and protecting groups in achieving high enantiomeric purity in the synthesis of pyrrolidine derivatives.

Molecular Structure Analysis

The molecular structure of pyrrolidine derivatives can be complex, with various substituents affecting the overall conformation and reactivity of the molecule. For instance, the tetra-substituted pyrrolidine ring in ethyl 2-methyl 3,4-bis(acetyloxy)pyrrolidine-1,2-dicarboxylate exhibits a twisted conformation, which is influenced by the positioning of substituents around the pyrrolidine ring . The crystal structure analysis of related compounds often reveals intricate details about the molecular geometry and intermolecular interactions, such as hydrogen bonding patterns .

Chemical Reactions Analysis

Pyrrolidine derivatives participate in a variety of chemical reactions, including cyclocondensation and condensation reactions. For example, ethyl 1-(2,4-dichlorophenyl)-1H-pyrazole-3-carboxylates are synthesized from the cyclocondensation reaction of ethyl 4-methoxy-2-oxoalk[cycloalk]-3-enoates with 2,4-dichlorophenyl hydrazine hydrochloride . Similarly, the synthesis of ethyl-4-[(2,4-dinitrophenyl)-hydrazonomethyl]-3,5-dimethyl-1H-pyrrole-2-carboxylate involves the condensation of ethyl-4-formyl-3,5-dimethyl-1H-pyrrole-2-carboxylate with 2,4-dinitrophenylhydrazine . These reactions highlight the versatility of pyrrolidine derivatives in forming a wide range of heterocyclic compounds.

Physical and Chemical Properties Analysis

The physical and chemical properties of pyrrolidine derivatives are often studied using various spectroscopic and computational methods. For instance, vibrational spectral analysis using FT-IR spectroscopy, along with theoretical calculations such as density functional theory (DFT), can provide insights into the bonding and interactions within the molecule . Quantum chemical calculations, including time-dependent DFT (TD-DFT) and natural bond orbital (NBO) analysis, are used to evaluate properties such as electronic transitions, charge transfer, and stabilization energy of intra- and intermolecular interactions . These analyses are crucial for understanding the reactivity and potential applications of pyrrolidine derivatives in synthesis and material science.

Scientific Research Applications

Enantioselective Synthesis

  • Boron Trifluoride Etherate-Assisted Ring Opening : Ethyl (R)-1-Boc-3-pyrrolidinecarboxylate is used in the enantioselective synthesis of (R)-N-Boc-2-(2-hydroxyethyl)pyrrolidine through boron trifluoride etherate-assisted ring opening of ethylene oxide by a chiral organolithium (Deng & Mani, 2005).

Synthesis of Functionalized Compounds

  • Phosphine-Catalyzed Annulation : This chemical acts as a 1,4-dipole synthon in the phosphine-catalyzed [4 + 2] annulation with N-tosylimines, leading to the formation of ethyl 6-substituted-1-(4-tosyl)-1,2,5,6-tetrahydro-pyridine-3-carboxylates (Zhu, Lan, & Kwon, 2003).

Catalytic Reactions

  • Palladium-Catalyzed α-Arylation : It's used in palladium-catalyzed α-arylation of N-Boc pyrrolidine, showcasing its role in creating structurally diverse compounds with potential applications in pharmaceuticals (Barker et al., 2011).

Dynamic Kinetic Resolution

  • Stereoselective Synthesis of Iso-Dolaproine : The dynamic kinetic resolution technique using this compound aids in the multigram-scale synthesis of optically pure Boc-(2S,3R,4S)-iso-dolaproine (Lavergne et al., 2001).

Chemoenzymatic Preparations

  • Preparation of Non-Racemic N-Boc-Piperidine-3,5-Dicarboxylic Acid : This compound is instrumental in the chemoenzymatic preparation of metalloproteinase inhibitors (Iding, Wirz, & Sarmiento, 2003).

Enantioselective Hydrogenation

  • Aminoalcohol Modifier in Hydrogenation of Ethyl Pyruvate : The compound has been used as a chiral modifier in the enantioselective hydrogenation of ethyl pyruvate over Pt/alumina, achieving high enantiomeric excess in (R)-ethyl lactate (Minder et al., 1995).

Synthetic Applications

  • Synthesis of Non-Peptidic αvβ6 Integrin Antagonist : It's used in the diastereoselective synthesis of potential therapeutic agents for treating Idiopathic Pulmonary Fibrosis (Anderson et al., 2016).

Enzymatic Synthesis

  • Chiral Alcohol Production : The compound is involved in enzymatic processes to synthesize chiral alcohols, vital for pharmaceutical intermediates (Itoh et al., 2002).

Chemical Synthesis

  • Synthesis of Hexahydropyrrolo-[1,2-d][1,2,4]triazine-1,4-dione : It's used in the synthesis of important intermediates of new insecticides (Obreza & Urleb, 2003).

Safety And Hazards

This information is usually available in the compound’s Material Safety Data Sheet (MSDS). It includes details on the compound’s toxicity, flammability, and precautions for safe handling .

Future Directions

This involves discussing potential future research directions or applications for the compound .

properties

IUPAC Name

1-O-tert-butyl 3-O-ethyl (3R)-pyrrolidine-1,3-dicarboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H21NO4/c1-5-16-10(14)9-6-7-13(8-9)11(15)17-12(2,3)4/h9H,5-8H2,1-4H3/t9-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PKDQVUYUWUHNMG-SECBINFHSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1CCN(C1)C(=O)OC(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC(=O)[C@@H]1CCN(C1)C(=O)OC(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H21NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

243.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl (R)-1-Boc-3-pyrrolidinecarboxylate

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